![molecular formula C12H14N2O4S B11833317 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid
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Overview
Description
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methylsulfamoyl group attached to an ethyl chain, which is further connected to the indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.
Attachment of the Methylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Antiviral Activity
One of the primary applications of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is in the development of antiviral agents, particularly as integrase inhibitors for HIV-1. Integrase plays a crucial role in the viral replication cycle, and compounds that can inhibit this enzyme are essential for effective antiviral therapies.
Case Study:
A study demonstrated that derivatives of indole-2-carboxylic acid, including those with similar structures to this compound, showed promising inhibitory activity against HIV integrase. The most potent derivative exhibited an IC50 value of 3.11 µM, indicating strong potential for further development as an antiviral drug .
Anti-inflammatory Properties
The compound's sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research into related compounds has shown that indole derivatives can modulate inflammatory pathways effectively.
Research Findings:
Indole derivatives have been reported to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This suggests that this compound could be explored for therapeutic use in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Chemical Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core followed by functionalization with the methylsulfamoyl group.
Synthesis Overview:
- Formation of Indole Core: Starting from appropriate precursors, the indole framework is constructed through cyclization reactions.
- Functionalization: The introduction of the methylsulfamoyl group occurs via nucleophilic substitution or coupling reactions.
- Carboxylation: The final step involves the addition of a carboxylic acid group at the desired position on the indole ring.
Comparative Analysis with Related Compounds
The unique structural features of this compound can be compared with other indole derivatives to highlight its potential advantages:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 1H-indole-2-carboxylate | Indole core with ethyl ester | Commonly studied for various biological activities |
5-Methyl-1H-indole-2-carboxylic acid | Methyl substitution at the 5-position | Known for neuroprotective effects |
5-Fluoro-1H-indole-2-carboxylic acid | Fluorine atom at the 5-position | Exhibits enhanced potency against certain cancers |
N-Methyl-1H-indole-2-carboxylic acid | Methylated nitrogen on the indole | Alters pharmacological profiles |
The presence of the methylsulfamoyl group may provide distinct biological properties compared to these related compounds, potentially enhancing efficacy in therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
5-fluoroindole-2-carboxylic acid: A synthetic derivative with fluorine substitution.
Indole-2-carboxylic acid: A simpler analog without the methylsulfamoyl group.
Uniqueness
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid, a derivative of indole-2-carboxylic acid, has emerged as a significant compound in medicinal chemistry, particularly due to its potential as an integrase inhibitor for HIV-1. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25N3O4S
- Molecular Weight : 391.48 g/mol
- CAS Number : 874583-36-5
The primary mechanism by which this compound exerts its biological effects is through the inhibition of HIV-1 integrase. Integrase is crucial for the viral life cycle, facilitating the integration of viral DNA into the host genome. The compound acts as an integrase strand transfer inhibitor (INSTI), chelating essential magnesium ions in the active site of the enzyme, which is critical for its activity.
Antiviral Activity
A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer activity of HIV-1 integrase. The compound exhibited an IC50 value of 32.37 μM, indicating moderate potency against the integrase enzyme . Further structural optimizations have led to derivatives with significantly improved inhibitory effects, such as compound 20a with an IC50 of 0.13 μM, showcasing the potential for enhanced antiviral activity through chemical modifications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications at the C3 position of the indole core enhance interaction with the hydrophobic cavity near the integrase active site. For example, introducing halogenated benzene rings at this position improved binding affinity and inhibitory potency .
Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase
Compound | IC50 (μM) | Notes |
---|---|---|
This compound | 32.37 | Parent compound |
Compound 3 | 12.41 | High activity; optimized structure |
Compound 20a | 0.13 | Best performance; significant structural modification |
Binding Mode Analysis
Molecular docking studies indicated that the indole core and carboxyl group of the compound chelate two Mg²⁺ ions within the active site of integrase. This interaction is crucial for inhibiting the enzyme's function and preventing viral replication . Additionally, π–π stacking interactions with viral DNA were observed, further stabilizing the binding of these compounds to integrase.
Properties
Molecular Formula |
C12H14N2O4S |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-13-19(17,18)5-4-8-2-3-10-9(6-8)7-11(14-10)12(15)16/h2-3,6-7,13-14H,4-5H2,1H3,(H,15,16) |
InChI Key |
MTEXQZAPESTQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2)C(=O)O |
Origin of Product |
United States |
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